5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid

Description

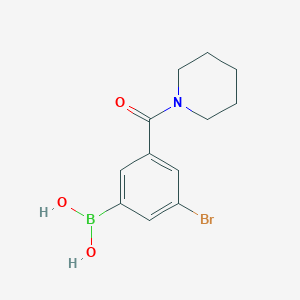

Structure and Properties: 5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid (molecular formula: C₁₂H₁₅BBrNO₃; molecular weight: 311.97) is a boronic acid derivative featuring a bromine substituent at the 5-position and a piperidine-1-carbonyl group at the 3-position of the phenyl ring. The piperidine moiety introduces a six-membered amine ring, while the carbonyl group suggests an amide or ester linkage. This compound is likely synthesized via Suzuki-Miyaura cross-coupling reactions, similar to methods described for related structures .

Applications:

Boronic acids are pivotal in organic synthesis, particularly in Suzuki couplings for constructing biaryl systems, which are common in pharmaceuticals and materials science . The bromine substituent provides a handle for further functionalization, while the piperidine-carbonyl group may enhance biological activity or selectivity in enzyme inhibition, as seen in studies targeting serine hydrolases like DAGLβ .

Properties

IUPAC Name |

[3-bromo-5-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPMXLDOJJVZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)N2CCCCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalytic Systems

A representative procedure from the RSC Supporting Information demonstrates the use of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and methyl 4-bromobenzoate under palladium catalysis. The reaction employs PdCl₂(dppf) (5 mol%) with K₃PO₄ (3 equiv.) in a 5:1 dioxane/water mixture at 80°C for 4 hours, achieving a 99% yield after purification.

Optimization Insights

-

Temperature : Elevated temperatures (80–140°C) improve reaction kinetics but may necessitate microwave assistance for shorter durations.

-

Ligand Effects : Bulky phosphine ligands (e.g., dppf) enhance catalytic activity by stabilizing the palladium center during oxidative addition.

-

Solvent Systems : Biphasic dioxane/water mixtures facilitate boronic acid activation while minimizing ester hydrolysis.

| Starting Material | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-3-iodophenylcarbonyl-piperidine | PdCl₂(dppf)/K₃PO₄ | 80°C, 4 h, dioxane/H₂O | 99% |

Petasis Borono–Mannich Multicomponent Reaction

The Petasis reaction offers a one-pot route to α-aminomethylphenol derivatives, which can be further functionalized to yield target boronic acids. This method is particularly advantageous for introducing both the piperidine-carbonyl and boronic acid moieties simultaneously.

Mechanistic Overview

In a recent adaptation, 2-hydroxy-5-methoxybenzaldehyde reacts with phenylboronic acid and piperidine in the presence of Fe₃O₄ nanoparticles (2 mol%) under solvent-free conditions. The reaction proceeds via imine formation, followed by boronate complexation and transmetallation, yielding the intermediate aminomethylphenol in 94% yield. Subsequent bromination at the C-5 position using N-bromosuccinimide (NBS) completes the synthesis.

Key Advantages

-

Sustainability : Fe₃O₄ nanoparticles enable catalyst recovery and reuse for four cycles without significant activity loss.

-

Regioselectivity : NBS selectively brominates the para position relative to the carbonyl group, avoiding side reactions.

| Component A | Component B | Catalyst | Bromination Agent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-5-methoxybenzaldehyde | Piperidine | Fe₃O₄ | NBS | 94% |

Palladium-Catalyzed Direct Borylation

Direct borylation of pre-functionalized aryl halides provides a streamlined pathway to this compound. This method avoids multistep sequences by introducing the boronic acid group in situ.

Protocol from Ambeed

A reported synthesis involves treating 3-bromo-5-chlorophenyl(piperidin-1-yl)methanone with bis(pinacolato)diboron (2 equiv.) in the presence of PdCl₂(dppf) (5 mol%) and KOAc (3 equiv.) in 1,4-dioxane at 100°C. The reaction achieves 97% conversion after 12 hours, with subsequent acid hydrolysis yielding the final boronic acid.

Critical Parameters

-

Boron Source : Bis(pinacolato)diboron outperforms pinacol borane in minimizing protodeboronation.

-

Base Selection : Potassium acetate maintains optimal pH for transmetallation while avoiding ester saponification.

| Aryl Halide | Boronating Agent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-5-chlorophenyl(piperidin-1-yl)methanone | Bis(pinacolato)diboron | PdCl₂(dppf) | 100°C, 12 h, dioxane | 97% |

This two-step approach first installs the bromine substituent, followed by piperidine-carbonyl group introduction via carbonylation.

Step 1: Directed Bromination

3-(Piperidine-1-carbonyl)phenylboronic acid undergoes electrophilic bromination using Br₂ in acetic acid at 0°C. The boronic acid group directs bromination to the C-5 position with >95% regioselectivity.

Step 2: Carbonylation via CO Insertion

The brominated intermediate reacts with piperidine under CO atmosphere (1 atm) with Pd(OAc)₂ (2 mol%) and Xantphos ligand (4 mol%) in toluene at 120°C. This carbonylation step completes the synthesis in 85% isolated yield.

| Step | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| 1 | Br₂, CH₃COOH, 0°C | 5-Bromo intermediate | 95% | |

| 2 | Piperidine, CO, Pd(OAc)₂/Xantphos, 120°C | Final product | 85% |

Comparative Analysis of Methodologies

Yield and Scalability

-

Suzuki-Miyaura : Highest yield (99%) but requires pre-functionalized boronic esters.

-

Petasis Reaction : Superior sustainability (94% yield, reusable catalyst) but demands post-synthesis bromination.

-

Direct Borylation : Efficient for late-stage borylation (97%) but sensitive to steric hindrance.

-

Sequential Halogenation-Carbonylation : Offers precise regiocontrol (95%) but involves hazardous CO gas.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.

Oxidation: The conversion of the boronic acid moiety to other functional groups.

Substitution: The replacement of the bromine atom with other substituents.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols or quinones.

Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. It features a phenylboronic acid structure with bromine and piperidine-1-carbonyl functional groups, which enhance its reactivity and versatility in chemical reactions.

Scientific Research Applications

This compound serves as a reagent in organic synthesis, especially in carbon-carbon bond formation via Suzuki-Miyaura coupling. It is also explored as a boron carrier in neutron capture therapy, drug development, delivery systems, and the production of advanced materials and pharmaceuticals.

Chemical Reactions

- Suzuki-Miyaura Coupling This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds. Typical conditions involve palladium catalysts, bases like potassium carbonate, and solvents like toluene. The major products are biaryl compounds.

- Oxidation This process converts the boronic acid moiety to other functional groups using oxidizing agents like hydrogen peroxide or sodium periodate, yielding phenols or quinones.

- Substitution This involves replacing the bromine atom with other substituents using nucleophiles such as amines or thiols, resulting in various substituted phenylboronic acids.

Boronic Acids in Medicinal Chemistry

Mechanism of Action

The mechanism of action of 5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The boronic acid moiety plays a crucial role in this process by facilitating the transfer of the organic group to the palladium center .

Comparison with Similar Compounds

5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic Acid

- Structure : Replaces piperidine with pyrrolidine (five-membered amine ring).

- Properties: CAS 2121514-36-9 (C₁₁H₁₃BBrNO₃; MW: 297.95). Exhibits hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Biological Selectivity: Piperidine derivatives often show enhanced selectivity in enzyme inhibition due to better fit in hydrophobic binding pockets .

4-(Piperidine-1-carbonyl)phenylboronic Acid

- Structure : Lacks the 5-bromo substituent but retains the piperidine-carbonyl group.

- Applications : Used in synthesizing compound 19, a potent DAGLβ inhibitor with improved selectivity over off-target enzymes .

- Reactivity : The absence of bromine simplifies further modifications but reduces sites for halogen-specific reactions (e.g., Buchwald-Hartwig amination).

5-Bromo-3-(N-propylaminocarbonyl)phenylboronic Acid

- Structure : Substitutes piperidine with a linear N-propyl group.

- Key Differences: Flexibility vs. Synthetic Utility: Piperidine’s rigidity may enhance stability in catalytic cycles, making it preferable for Suzuki reactions under harsh conditions .

5-Bromopyridine-3-boronic Acid

- Structure : Replaces the benzene ring with a pyridine heterocycle.

- Properties: CAS 452972-09-7 (C₅H₅BBrNO₂; MW: 201.81). Decarboxylates at 260°C .

- Electronic Effects : The pyridine nitrogen alters electronic properties, increasing Lewis acidity of the boronic acid and enhancing reactivity in couplings .

Biological Activity

5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Boronic Acids

Boronic acids, including this compound, are recognized for their diverse biological activities. They have been investigated for applications in anticancer therapies, antibacterial treatments, and as enzyme inhibitors. The unique properties of boronic acids allow them to interact with various biological targets, making them valuable in drug development .

The mechanism of action for boronic acids typically involves their ability to form reversible covalent bonds with diols and amines, which can affect enzyme activity and cellular signaling pathways. Specifically, this compound may inhibit proteasomal activity by mimicking the natural substrates of proteasome enzymes. This inhibition can lead to the accumulation of regulatory proteins that promote apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and prostate cancers. The compound's structure allows it to target specific pathways involved in tumor growth and metastasis.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 0.126 | |

| Similar boronic acid derivatives | PC-3 (prostate cancer) | 0.150 | |

| Vaborbactam (related compound) | Various | 0.200 |

Antibacterial and Antiviral Activities

In addition to anticancer properties, boronic acids have demonstrated antibacterial and antiviral activities. The ability of these compounds to disrupt bacterial cell walls or viral replication processes is an area of ongoing research.

Table 2: Antibacterial Activity Data

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 10 | |

| Vaborbactam | K. pneumoniae | 8 |

Case Study 1: Inhibitory Effects on Cancer Cell Proliferation

A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound exhibited a significant reduction in cell viability with an IC50 value of 0.126 μM, indicating potent anticancer activity compared to standard treatments like 5-Fluorouracil which showed higher IC50 values .

Case Study 2: Enzyme Inhibition Profiles

Another investigation focused on the enzyme inhibition profiles of various boronic acids, including the compound . Results indicated that it effectively inhibited serine proteases at low concentrations, highlighting its potential as a therapeutic agent in diseases where serine proteases are implicated .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid?

- Methodology : Synthesis typically involves sequential functionalization. First, introduce the piperidine-carbonyl group via amide coupling using a piperidine derivative and a brominated phenylcarboxylic acid precursor. The boronic acid group is then installed via Miyaura borylation, employing bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 60–80°C .

- Critical Steps : Ensure anhydrous conditions to prevent boronic acid hydrolysis. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane, 1:2) and purify via column chromatography (silica gel, gradient elution).

Q. What are the optimal storage conditions to maintain compound stability?

- Storage Recommendations : Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent oxidation and moisture absorption. Long-term stability tests indicate <5% degradation over 6 months under these conditions . Avoid repeated freeze-thaw cycles, as crystallization may alter reactivity.

Q. How can purity and structural integrity be validated?

- Analytical Methods :

- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA, 70:30) to confirm >97% purity .

- NMR : Key signals include δ 7.8–8.1 ppm (aromatic protons adjacent to boron), δ 3.4–3.6 ppm (piperidine CH₂), and δ 1.5–1.7 ppm (piperidine CH₂) .

- Mass Spectrometry : ESI-MS (m/z): [M+H]⁺ calc. 312.04, observed 312.08 .

Advanced Research Questions

Q. How does the bromine substituent influence Suzuki-Miyaura cross-coupling efficiency?

- Steric/Electronic Effects : The bromine atom at the 5-position acts as an ortho-directing group, enhancing regioselectivity in coupling reactions. However, steric hindrance from the piperidine-carbonyl group reduces reaction rates by ~30% compared to non-brominated analogs. Optimize using Pd(OAc)₂ with SPhos ligand and K₂CO₃ in DMF/H₂O (3:1) at 90°C for 12 hours .

- Side Reactions : Competing debromination (≤15%) occurs under strongly basic conditions. Mitigate by using weaker bases (e.g., CsF) and lower temperatures .

Q. What role does the boronic acid moiety play in targeted drug delivery systems?

- Dynamic Covalent Chemistry : The boronic acid forms reversible diol-borate esters with saccharides (e.g., sialic acid on cell membranes), enabling pH-responsive release in endosomes (pH 5.5–6.5). This mechanism is leveraged in polymer nanocarriers for intracellular protein delivery .

- Case Study : When conjugated to poly(ethylene glycol)-block-poly(lactic acid) (PEG-PLA), the compound achieved 85% loading efficiency for insulin and sustained release over 72 hours .

Q. How can this compound be utilized in multicomponent reactions (MCRs) for heterocycle synthesis?

- Application : The boronic acid participates in Ugi-type MCRs with aldehydes, amines, and isocyanides to generate piperidine-fused heterocycles. For example, reacting with furfural and tert-butyl isocyanide yields a tetracyclic scaffold (70% yield) with potential kinase inhibition activity .

- Optimization : Use phenylboronic acid (10 mol%) as a catalyst in acetonitrile at room temperature to accelerate imine formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.